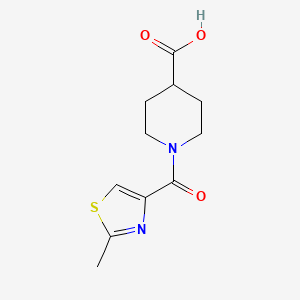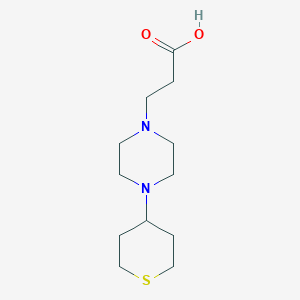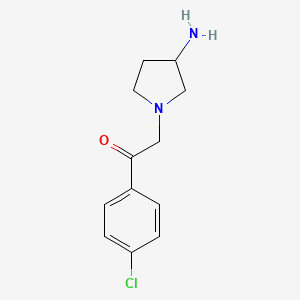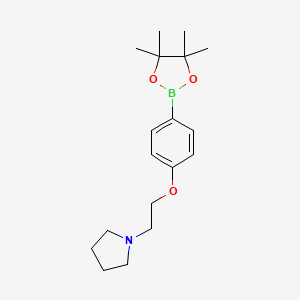![molecular formula C13H16FN B1466458 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine CAS No. 1491426-80-2](/img/structure/B1466458.png)
2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine
Vue d'ensemble
Description
“2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine” is a complex organic compound. It contains a spiro[3.3]heptane structure, which is a seven-membered ring with two carbon atoms shared with another three-membered ring. The compound also has a fluorophenyl group and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spiro[3.3]heptane core, with a fluorophenyl group and an amine group attached. The exact structure would need to be confirmed through techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Amines, like the one present in this compound, are known to undergo reactions such as alkylation, acylation, and elimination . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reagents present.Applications De Recherche Scientifique
Neurodegenerative Disease Research
This compound has been studied for its potential as an NMDA receptor antagonist . NMDA receptors are linked to neurodegenerative diseases like Alzheimer’s. By modulating these receptors, 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine could help in understanding and possibly treating such conditions.
Anticonvulsant Studies
Research has identified certain norcamphor derivatives, including this compound, as having anticonvulsant properties . This makes it a candidate for further studies in the treatment of epilepsy and other seizure-related disorders.
Cytotoxicity Profiling
The compound has been compared with memantine, an FDA-approved NMDA receptor antagonist, for cytotoxic effects on cell lines like MDCK (to mimic the blood-brain barrier) and N2a (neuronal cell line) . Understanding its toxicity is crucial for its potential therapeutic application.
Glutamate Receptor Research
As glutamate is a principal excitatory neurotransmitter in the CNS, this compound’s interaction with glutamate receptors is significant for research into synaptic transmission and related CNS disorders .
Development of Ligands
The compound’s role as a ligand at the phencyclidine (PCP) binding site of NMDA receptors can aid in the development of new pharmacological tools . These tools can be used to study the brain’s functioning and pathologies.
Treatment of Glutamate-Dependent Disorders
Due to its action on glutamate receptors, 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine could be instrumental in researching treatments for glutamate-dependent disorders .
Blood-Brain Barrier Permeability Studies
The compound’s effects on MDCK cells, which mimic the blood-brain barrier, can provide insights into how drugs can be designed to cross this barrier effectively .
Lead Compound Identification
This compound has emerged as a lead compound in previous studies based on binding and anticonvulsant activity studies, indicating its potential for further drug development .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)spiro[3.3]heptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN/c14-11-4-2-10(3-5-11)13(15)8-12(9-13)6-1-7-12/h2-5H,1,6-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSZGYLHTUGODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[(4-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466377.png)
![2-(4-Bromophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466378.png)
![2-(p-Tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466379.png)
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}benzoic acid](/img/structure/B1466380.png)

![1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466385.png)

![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466392.png)
![N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466393.png)

![1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466397.png)
